molecular formula C6H9N3O2S B13252875 (2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid

(2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid

Cat. No.: B13252875
M. Wt: 187.22 g/mol
InChI Key: RUKZYBFMEGFYFV-BYPYZUCNSA-N
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Description

(2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is a non-proteinogenic α-amino acid featuring a 4-methyl-1,2,3-thiadiazole moiety attached to the β-carbon of the alanine backbone. The thiadiazole ring, characterized by two nitrogen and one sulfur atom in a five-membered aromatic system, confers unique electronic and steric properties that influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

(2S)-2-amino-3-(4-methylthiadiazol-5-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2S/c1-3-5(12-9-8-3)2-4(7)6(10)11/h4H,2,7H2,1H3,(H,10,11)/t4-/m0/s1

InChI Key

RUKZYBFMEGFYFV-BYPYZUCNSA-N

Isomeric SMILES

CC1=C(SN=N1)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=C(SN=N1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid typically involves the formation of the thiadiazole ring followed by the introduction of the amino acid side chain. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiadiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

(2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structural features.

    Industry: Utilized in the development of functional materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites on proteins, influencing their function and activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole vs. Thiadiazole Derivatives

A key structural analog is (2S)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid (CAS: 1849545-98-7), which replaces the thiadiazole ring with a thiazole (one sulfur and one nitrogen atom). Key differences include:

Property (2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic Acid (2S)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic Acid
Molecular Formula C₇H₁₀N₃O₂S C₇H₁₀N₂O₂S
Molecular Weight ~215.24 g/mol (estimated) 186.23 g/mol
Aromatic System 1,2,3-Thiadiazole (higher electronegativity) Thiazole (lower ring strain)
Bioactivity Potential antimycobacterial activity (inferred) Undisclosed; likely varies due to reduced electronegativity

Pesticide-Related Propanoic Acid Derivatives

Compounds such as haloxyfop and fluazifop (phenoxy-propanoic acid herbicides) share the propanoic acid backbone but feature bulky aryloxy substituents instead of heterocycles:

Compound Functional Group Primary Use Key Structural Difference
Haloxyfop 3-Pyridinyloxy-phenoxypropanoic acid Herbicide Aromatic phenoxy group; no amino acid moiety
Fluazifop Trifluoromethyl-pyridinyloxy phenoxy Herbicide Fluorinated substituents; non-chiral backbone
Target Compound 4-Methyl-1,2,3-thiadiazolyl Research (potential antimicrobial) Chiral amino acid structure; heterocyclic sulfur

These comparisons highlight that the target compound’s bioactivity profile is distinct from agrochemical derivatives due to its chirality and heterocyclic specificity.

Amino Acids with Bulky Heterocyclic Substituents

(2S)-2-Amino-3-[5-(benzyloxy)-1H-indol-3-yl]propanoic acid () demonstrates how bulky aromatic substituents (e.g., indole) affect properties:

Parameter 4-Methyl-1,2,3-thiadiazolyl Compound Indol-3-yl Compound
Solubility Likely moderate (polar thiadiazole) Lower (hydrophobic indole)
Synthetic Complexity Moderate (3-step synthesis) High (multicomponent reactions)
Target Applications Antimicrobial Enzyme inhibition (hypothetical)

The thiadiazole derivative’s smaller heterocycle may improve pharmacokinetic properties, such as membrane permeability, compared to bulkier analogs.

Research Findings and Data

Antimycobacterial Activity of Thiadiazole Derivatives

describes a series of α-amino acids with thiazole/aryl groups screened for antimycobacterial activity. The 4-methyl group likely enhances lipophilicity, improving penetration through mycobacterial cell walls .

Biological Activity

(2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is a derivative of the thiadiazole family, a class of compounds known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and potential neuroprotective effects based on recent research findings.

  • Molecular Formula : C₇H₁₁N₃O₂S
  • Molecular Weight : 201.25 g/mol

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Microorganism Activity (MIC in µg/mL) Reference
Staphylococcus aureus32–42
Escherichia coli8.33–23.15
Candida albicans16.69–78.23

In particular, derivatives with specific substitutions on the phenyl ring have demonstrated enhanced antibacterial activity, especially against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus faecium) .

Anticancer Activity

The anticancer potential of (2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid has been explored through various studies focusing on its cytotoxic effects against cancer cell lines.

Cell Line Viability Reduction (%) Concentration (µM) Reference
A549 (Lung adenocarcinoma)39.8100
Caco-2 (Colorectal cancer)31.9100

The studies reveal that modifications to the thiadiazole ring structure can significantly impact the compound's anticancer efficacy, with certain derivatives showing selective toxicity towards colorectal cancer cells compared to lung cancer cells .

Neuroprotective Effects

Emerging research suggests that thiadiazole derivatives may possess neuroprotective properties. For instance, studies have indicated that compounds like (2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid could inhibit certain pathways associated with neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A comprehensive study evaluated various thiadiazole derivatives against a panel of bacterial strains. The results indicated that those with a methyl group at the 4-position exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
  • Anticancer Evaluation : In vitro studies on different cancer cell lines showed that the introduction of methyl groups on the thiadiazole ring increased cytotoxicity against Caco-2 cells significantly more than against A549 cells .
  • Neuroprotective Mechanisms : Research investigating the neuroprotective effects of thiadiazoles has highlighted their ability to modulate signaling pathways involved in neuronal survival and apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases .

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